2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde
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Overview
Description
2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₂O It is characterized by the presence of two cyclopropane rings and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 3-methylcyclopropane-1-carbaldehyde with cyclopropylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: 2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid.
Reduction: 2-Cyclopropyl-3-methylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways involving aldehydes.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs that target specific biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in biochemical studies to probe enzyme mechanisms and in drug development to design inhibitors that target specific enzymes .
Comparison with Similar Compounds
Cyclopropylcarboxaldehyde: Similar in structure but lacks the additional methyl and cyclopropyl groups.
3-Methylcyclopropane-1-carbaldehyde: Similar but lacks the second cyclopropyl group.
Cyclopropylmethylketone: Contains a ketone group instead of an aldehyde.
Uniqueness: 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde is unique due to the presence of two cyclopropane rings and a methyl group, which confer distinct steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for research applications .
Properties
IUPAC Name |
2-cyclopropyl-3-methylcyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-5-7(4-9)8(5)6-2-3-6/h4-8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQPMRZCCKATIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1C2CC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823038-20-5 |
Source
|
Record name | 2-cyclopropyl-3-methylcyclopropane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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